molecular formula C9H5N3 B1524053 1,8-Naphthyridine-3-carbonitrile CAS No. 1142927-39-6

1,8-Naphthyridine-3-carbonitrile

Cat. No. B1524053
M. Wt: 155.16 g/mol
InChI Key: LKSJXDPHTNUEIJ-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carbonitrile is an organic compound with the molecular formula C9H5N3 . It belongs to the class of naphthyridines, a subset of diazanaphthalenes with nitrogen in the separate rings .


Synthesis Analysis

A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines has been reported . This involves a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-dimethylpyridin-2(1H)-one, corresponding aniline in EtOH catalyzed by 9-Mesityl-10-methylacridinium perchlorate under visible light generated from a 24W Blue LED wavelength 450–460 nm at 26 °C . This methodology is diverse, versatile and has several favorable factors such as being metal-free, excellent yields, shorter reaction durations, chromatography free and straightforward extraction process .


Molecular Structure Analysis

The molecular structure of 1,8-Naphthyridine-3-carbonitrile has been analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR as well as mass spectrometry . Molecular structure optimization of certain compounds were performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .


Physical And Chemical Properties Analysis

1,8-Naphthyridine-3-carbonitrile is a solid substance at room temperature . It has a molecular weight of 155.16 Da . The compound is stored in a dry environment at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities .
    • They are part of many biologically active compounds possessing antimicrobial, anticancer, anti-oxidant, DNA gyrase inhibitors, nemathocides, protein kinase inhibitors, etc .
    • The 1,8-naphthyridines nucleus constitute the main core of diverse pharmaceutical drugs such as Gemifloxacin, Vosaroxin, Enoxacin, Trovafloxacin mesylate, Nalidixic acid, etc .
  • Materials Science

    • This class of heterocycles finds use as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
    • They are used as catalysts , fluorescent dyes and sensors .
  • Organic Chemistry

    • The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community .
    • Various literature has presented different types of modified methods for their synthesis under improved conditions using available starting material .
  • Luminescence Materials

    • 1,8-naphthyridine derivatives are used as luminescence materials in molecular recognition due to their rigid planar structure .
    • They possess antibacterial, antymicobacterial, antitumoral, anti-inflammatory, antiplatelet, gastric antisecretary, antiallergic and local anaesthetic properties .
  • Catalysts

    • 1,8-naphthyridines are used as ligands .
    • They are used in the synthesis of metal complexes .
  • Pharmaceutical Drugs

    • The 1,8-naphthyridines nucleus constitute the main core of diverse pharmaceutical drugs such as Gemifloxacin, Vosaroxin, Enoxacin, Trovafloxacin mesylate, Nalidixic acid, etc .
  • Synthesis of Complex Molecular Architectures

    • 1,8-naphthyridines have been used in the construction of complex molecular architectures through multicomponent reactions .
    • These reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .
  • Treatment of Bacterial Infections

    • Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections .
    • Many more compounds containing 1,8-naphthyridine are under clinical investigations .
  • Components of Light-Emitting Diodes and Solar Cells

    • 1,8-naphthyridines find use as components of light-emitting diodes .
    • They are also used in dye-sensitized solar cells .
  • Molecular Sensors and Self-Assembly Host-Guest Systems

    • 1,8-naphthyridines are used in molecular sensors .
    • They are also used in self-assembly host-guest systems .
  • Anti-Inflammatory and Local Anaesthetic

    • 1,8-naphthyridine derivatives possess anti-inflammatory properties .
    • They also have local anaesthetic properties .
  • Antibacterial and Antimycobacterial

    • 1,8-naphthyridine derivatives possess antibacterial properties .
    • They also have antimycobacterial properties .

Safety And Hazards

The safety information for 1,8-Naphthyridine-3-carbonitrile indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science makes 1,8-naphthyridines a promising area for future research .

properties

IUPAC Name

1,8-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSJXDPHTNUEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2N=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
ABAAM El‐Adasy, AA Khames… - Journal of …, 2013 - Wiley Online Library
2‐Aminopyridine‐3‐carbonitrile derivative 1 reacted with each of malononitrile, ethyl cyanacetate, benzylidenemalononitrile, diethyl malonate, and ethyl acetoacetate to give the …
Number of citations: 17 onlinelibrary.wiley.com
R Mahesh, RV Perumal, PV Pandi - Bioorganic & medicinal chemistry …, 2004 - Elsevier
A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile 6 were prepared by microwave irradiation and conventional heating. The intermediate, 2-oxo-1,2-…
Number of citations: 36 www.sciencedirect.com
A Madaan, R Verma, V Kumar, AT Singh… - Archiv der …, 2015 - Wiley Online Library
The 1,8‐naphthyridine group of compounds have gained special attention of researchers on account of their demonstrating a variety of interesting biological activities. A wide range of …
Number of citations: 95 onlinelibrary.wiley.com
R Mahesh, R Rajkumar, B Minasri… - Die Pharmazie-An …, 2007 - ingentaconnect.com
Serotonin type 3 (5-HT3) antagonists, which find an unflinching place in the management of nausea and emesis are presently screened for their neuro-pharmacological potential in …
Number of citations: 36 www.ingentaconnect.com
QQ Hou, YF Jing, XS Shao - Chinese Chemical Letters, 2017 - Elsevier
8-Naphthyridines (NAP) are biological important scaffolds in bioactive molecules design. By hybrid of NAP with neonicotinoid core structure, nine novel NAP derivatives were …
Number of citations: 11 www.sciencedirect.com
IN Bardasov, AY Alekseeva, OV Ershov… - Pharmaceutical …, 2020 - Springer
Th antiproliferative activity of N-substituted 2,4-diamino-5-aryl-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitriles was studied. Substituents in the 5- and 7-positions of the …
Number of citations: 8 link.springer.com
SK Singh, KN Singh - Journal of Heterocyclic Chemistry, 2011 - Wiley Online Library
A rapid and facile method for the synthesis of novel 5‐amino‐2‐sulfanyl tetrahydrobenzo[b][1,8]‐naphthyridine‐3‐carbonitrile derivatives has been developed by the treatment of 2‐…
Number of citations: 4 onlinelibrary.wiley.com
A Fernandez-Mato, M Sanchez-Andujar… - Crystal growth & …, 2014 - ACS Publications
The previously reported organic solid-state fluorophore 7-(3,4-dimethoxyphenyl)-2-ethoxy-4-phenyl-1,8-naphthyridine-3-carbonitrile 1 was found to spontaneously self-organize into …
Number of citations: 14 pubs.acs.org
S Tabassum, S Govindaraju, P Kendrekar - Topics in Catalysis, 2022 - Springer
A novel, four-component one-pot green synthesis of biologically active 1,8-naphthyridines by a reaction of diverse aromatic aldehyde, malononitrile, 4-hydroxy substituted 1,6-…
Number of citations: 4 link.springer.com
KR Ansari, MA Quraishi - Physica E: Low-dimensional Systems and …, 2015 - Elsevier
The inhibition effect of three naphthyridine derivatives namely 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-1), 2-amino-4-(4-methylphenyl)-1,8-naphthyridine-3-…
Number of citations: 89 www.sciencedirect.com

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